Diphenyl 2,6-naphthalenedicarboxylate
Description
Diphenyl 2,6-naphthalenedicarboxylate is an aromatic diester derived from 2,6-naphthalenedicarboxylic acid (NDA), where the carboxylic acid groups are esterified with phenyl groups. The naphthalene core and dicarboxylate functionality enable applications in polymers, catalysis, sensors, and energy storage, with performance often dictated by steric effects, conjugation, and coordination chemistry .
Properties
CAS No. |
2412-00-2 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenyl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C24H16O4/c25-23(27-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(26)28-22-9-5-2-6-10-22/h1-16H |
InChI Key |
DOFDKNLHJKJCMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues in MOFs
2,6-Naphthalenedicarboxylate (NDC) is widely used as a linker in MOFs. Key comparisons with other dicarboxylates include:
- Catalytic Performance : Nd(2,6-NDC)(form) MOFs outperform TPA-based MIL-103(Nd) in isoprene polymerization due to optimized porosity and ligand-metal interactions .
- Gas Adsorption : DUT-8(Ni) (NDC-based) exhibits gate-opening behavior for CO₂, while BPDC-based MOFs show higher methane storage capacity .
Photochromic and Sensing Properties
NDC derivatives exhibit tunable optoelectronic behavior:
- Mechanistic Insight : The rigid naphthalene core in NDC limits molecular rearrangement under UV exposure, reducing photochromic responsiveness compared to flexible TPA derivatives .
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